Cas no 1123786-79-7 (2-(3-Fluorooxetan-3-yl)ethanol)
2-(3-Fluorooxetan-3-yl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Fluoro-3-oxetanyl)ethanol
- AKOS025311387
- SY322513
- BS-42815
- 2-(3-Fluorooxetan-3-yl)ethan-1-ol
- CS-0057751
- SCHEMBL16572206
- 2-(3-FLUOROOXETAN-3-YL)ETHANOL
- P12174
- 1123786-79-7
- MFCD17215854
- DB-226546
- 2-(3-Fluorooxetan-3-yl)ethanol
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- MDL: MFCD17215854
- Inchi: 1S/C5H9FO2/c6-5(1-2-7)3-8-4-5/h7H,1-4H2
- InChI Key: UBXQNBYHOSKHKT-UHFFFAOYSA-N
- SMILES: FC1(CCO)COC1
Computed Properties
- Exact Mass: 120.05865769g/mol
- Monoisotopic Mass: 120.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 29.5Ų
2-(3-Fluorooxetan-3-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284344-1g |
2-(3-Fluorooxetan-3-yl)ethanol |
1123786-79-7 | 95% | 1g |
$1833 | 2021-06-09 | |
| abcr | AB543911-250 mg |
2-(3-Fluorooxetan-3-yl)ethanol; . |
1123786-79-7 | 250mg |
€833.50 | 2023-06-14 | ||
| abcr | AB543911-500 mg |
2-(3-Fluorooxetan-3-yl)ethanol; . |
1123786-79-7 | 500mg |
€1114.00 | 2023-06-14 | ||
| abcr | AB543911-1 g |
2-(3-Fluorooxetan-3-yl)ethanol; . |
1123786-79-7 | 1g |
€1,185.60 | 2022-03-01 | ||
| ChemScence | CS-0057751-100mg |
2-(3-Fluorooxetan-3-yl)ethan-1-ol |
1123786-79-7 | 95.55% | 100mg |
$386.0 | 2022-04-28 | |
| ChemScence | CS-0057751-250mg |
2-(3-Fluorooxetan-3-yl)ethan-1-ol |
1123786-79-7 | 95.55% | 250mg |
$753.0 | 2022-04-28 | |
| ChemScence | CS-0057751-1g |
2-(3-Fluorooxetan-3-yl)ethan-1-ol |
1123786-79-7 | 95.55% | 1g |
$1318.0 | 2022-04-28 | |
| TRC | F402063-2.5mg |
2-(3-Fluorooxetan-3-yl)ethanol |
1123786-79-7 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402063-5mg |
2-(3-Fluorooxetan-3-yl)ethanol |
1123786-79-7 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F402063-25mg |
2-(3-Fluorooxetan-3-yl)ethanol |
1123786-79-7 | 25mg |
$ 295.00 | 2022-06-05 |
2-(3-Fluorooxetan-3-yl)ethanol Suppliers
2-(3-Fluorooxetan-3-yl)ethanol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(3-Fluorooxetan-3-yl)ethanol
2-(3-Fluorooxetan-3-yl)ethanol: A Promising Compound in Pharmaceutical Research
2-(3-Fluorooxetan-3-yl)ethanol (CAS No. 1123786-79-7) is a synthetic compound that has garnered significant attention in the pharmaceutical and medicinal chemistry communities due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxetanes, which are four-membered ring ethers with a high degree of structural rigidity and conformational flexibility. These characteristics make 2-(3-Fluorooxetan-3-yl)ethanol an attractive candidate for various drug development efforts.
The synthesis of 2-(3-Fluorooxetan-3-yl)ethanol involves a multi-step process that typically begins with the formation of the oxetane ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic method that significantly improved the yield and purity of 2-(3-Fluorooxetan-3-yl)ethanol. This method utilized a palladium-catalyzed reaction, which not only enhanced the efficiency but also minimized the formation of by-products.
In terms of its physical and chemical properties, 2-(3-Fluorooxetan-3-yl)ethanol is a colorless liquid with a molecular weight of 146.14 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the fluorine atom in the oxetane ring imparts unique electronic and steric effects, which can influence the compound's reactivity and biological activity. These properties make 2-(3-Fluorooxetan-3-yl)ethanol an ideal candidate for exploring its potential as a pharmacophore in drug design.
The biological activity of 2-(3-Fluorooxetan-3-yl)ethanol has been extensively studied in recent years. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. A study published in the Nature Communications in 2020 demonstrated that 2-(3-Fluorooxetan-3-yl)ethanol exhibits selective binding to specific GPCRs, particularly those involved in neurotransmitter signaling pathways. This selective binding could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its role as a GPCR modulator, 2-(3-Fluorooxetan-3-yl)ethanol has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties. A study published in the Inflammation Research in 2019 reported that 2-(3-Fluorooxetan-3-yl)ethanol effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that it could be a valuable lead compound for developing new anti-inflammatory drugs.
The safety profile of 2-(3-Fluorooxetan-3-yl)ethanol is another critical aspect that has been evaluated through preclinical studies. Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating the safety and efficacy of 2-(3-Fluorooxetan-3-yl)ethanol in various disease models.
In conclusion, 2-(3-Fluorooxetan-3-yl)ethanol (CAS No. 1123786-79-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features, coupled with its favorable biological activity and safety profile, make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.
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